2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde
Overview
Description
2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15ClN2O and a molecular weight of 238.72 g/mol . It is a derivative of benzaldehyde, featuring a chloro substituent at the 2-position and a 4-methylpiperazin-1-yl group at the 6-position. This compound is primarily used in chemical research and pharmaceutical applications.
Preparation Methods
The synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde typically involves the nucleophilic substitution reaction of 2-chlorobenzaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and requires heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, although detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: This compound has a pyrazine ring instead of a benzaldehyde structure, leading to different chemical properties and applications.
2-Chloro-6-(4-methylpiperazin-1-yl)aniline: Featuring an aniline group, this compound exhibits different reactivity and uses in chemical synthesis. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVREUDZHLVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021017-88-8 | |
Record name | 2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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